molecular formula C17H19NO3 B3068692 (+)-Narwedine CAS No. 7318-55-0

(+)-Narwedine

Cat. No.: B3068692
CAS No.: 7318-55-0
M. Wt: 285.34 g/mol
InChI Key: QENVUHCAYXAROT-RHSMWYFYSA-N
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Description

(+)-Narwedine (C₁₇H₁₉NO₃, molecular weight 285.34) is a chiral alkaloid belonging to the Amaryllidaceae family, structurally characterized by a pyrrolo[de]phenanthridine skeleton with a ketone group at position C6 . It serves as a critical biosynthetic precursor to (−)-galantamine, a clinically approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD) therapy . The compound exists in enantiomeric forms, with this compound being the non-natural enantiomer, while (−)-narwedine is naturally occurring and convertible to (−)-galantamine via stereoselective ketone reduction . Industrially, this compound is synthesized through oxidative phenolic coupling of precursors like O-methylnorbelladine, followed by dynamic kinetic resolution (DKR) using chiral seed crystals to achieve enantiopurity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Narwedine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of a chiral auxiliary to induce the desired stereochemistry. The process often involves:

    Formation of an intermediate: This step may involve the use of reagents such as lithium diisopropylamide (LDA) to form an enolate, which then reacts with an electrophile to form a key intermediate.

    Cyclization: The intermediate undergoes a cyclization reaction, often facilitated by a Lewis acid such as titanium tetrachloride, to form the core structure of this compound.

    Final adjustments: The final steps may include reduction or oxidation reactions to achieve the desired functional groups and stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is often emphasized in industrial settings.

Chemical Reactions Analysis

Oxidation of Galanthamine/Epigalanthamine to (+)-Narwedine

This compound is synthesized via oxidation of (+)-galanthamine or (+)-epigalanthamine under optimized conditions:

Oxidation Method Reagents/Conditions Yield Key Observations Sources
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, −78°C → 25°C40–55%Avoids over-oxidation; requires strict temperature control
Oppenauer Oxidation Cyclohexanone, Al(O-i-Pr)₃, toluene, 80°C70–85%Higher conversion vs. acetone-based methods; scalable for industrial production
Potassium Hexacyanoferrate(III) K₃[Fe(CN)₆], NaHCO₃, CHCl₃/H₂O (5:1), 60°C40%Limited by side-product formation; requires chromatographic purification

Mechanistic Insight : The Oppenauer oxidation proceeds via a Meerwein-Ponndorf-Verley mechanism, where cyclohexanone acts as a hydride acceptor, enabling selective dehydrogenation of galanthamine’s C-ring .

Reduction to (+)-Galanthamine

This compound undergoes stereoselective reduction to form (+)-galanthamine, a cholinesterase inhibitor:

L-Selectride Reduction

  • Reagents : L-Selectride (Li[HB(sec-C₄H₉)₃]), THF, −78°C → 0°C

  • Yield : 83–92%

  • Critical Parameters :

    • Inert Atmosphere : N₂ or Ar to prevent dehydroxygalanthamine formation .

    • BF₃ Complexation : Pre-treatment with BF₃·Et₂O enhances stereocontrol, reducing epigalanthamine byproducts .

Side Reaction : Hydrolysis of tri-sec-butylborate (byproduct) increases dehydroxygalanthamine impurities if dissolved O₂ is present .

Intramolecular Heck Cyclization

  • Substrate : Bromophenol ether derivatives (e.g., compound 9 in Scheme 2) .

  • Conditions : Pd(OAc)₂, dppp, Ag₂CO₃, toluene, 112°C, 3h.

  • Outcome : Forms benzofuran core (compound 10 ) with 76% yield .

Magnus Lactol Pathway

  • Steps :

    • Mitsunobu Coupling : Phenol 5 + compound 8 → ether 9 (76%) .

    • Lactol Formation : Hydrolysis of ketal 12 → Magnus lactol (48% over two steps) .

Dynamic Kinetic Resolution (DKR)

Racemic narwedine undergoes DKR using catalytic (−)-galanthamine to yield enantiopure this compound:

  • Conditions : Seeding with (−)-galanthamine, THF, 25°C .

  • Outcome : >95% enantiomeric excess (ee) for (+)-enantiomer .

Polymorphic Transformations

This compound exhibits solvent-dependent crystallization:

Polymorph Solvent XRD Peaks (2θ) Thermal Stability Sources
Form B Methanol/Ethanol12.4°, 15.8°, 24.7°Stable up to 150°C

Industrial Relevance : Form B offers improved filtration and storage properties .

Acid-Base Reactions

This compound forms stable salts under acidic conditions:

  • Hydrobromide Salt : Precipitation at pH 3.2–4.0 (yield: 85–90%) .

  • Regeneration : Alkaline hydrolysis (pH 9.0–9.2) recovers free base without racemization .

Impurity Profiling

Major impurities in this compound-derived galanthamine:

  • Dehydroxygalanthamine : <0.5% if O₂ is excluded during L-selectride reduction .

  • Epigalanthamine : <1% via BF₃ complexation .

Scientific Research Applications

Synthesis of Galantamine

One of the primary applications of (+)-narwedine is its role as an intermediate in the synthesis of galantamine. Galantamine is a potent acetylcholinesterase inhibitor that is clinically used to manage symptoms of Alzheimer's disease. The synthesis process involves several steps:

  • Reduction of Narwedine : this compound can be reduced to produce racemic galantamine. The process typically employs reducing agents such as lithium aluminum hydride (LiAlH₄) or metal borohydrides .
  • Chiral Resolution : The racemic mixture can be resolved into its enantiomers, yielding the desired (-)-galantamine through crystallization techniques that exploit the differences in solubility between the enantiomers .

The following table summarizes the key steps in the synthesis of galantamine from this compound:

StepDescriptionKey Reagents
ReductionConverts this compound to racemic galantamineLiAlH₄, metal borohydrides
Chiral ResolutionSeparates enantiomers to obtain (-)-galantamineCrystallization techniques
PurificationIsolates pure (-)-galantamine from racemic mixtureSolvent extraction

Development of New Therapeutics

Recent studies have indicated that narwedine and its derivatives possess potential therapeutic effects beyond Alzheimer's treatment. Research has shown that narwedine exhibits anti-inflammatory and neuroprotective properties, suggesting its utility in treating various neurological conditions .

Total Synthesis Studies

Recent advancements in synthetic methodologies have highlighted the versatility of this compound as a building block for complex organic molecules. Notable synthetic routes include:

  • Palladium-Mediated Synthesis : Innovative approaches utilizing palladium catalysts have been developed to synthesize narwedine efficiently while minimizing by-products .
  • Oxidative Phenolic Coupling : This method has been shown to enhance yields in synthesizing narwedine-type products from simpler phenolic precursors, demonstrating its importance in organic synthesis .

The following table outlines notable synthetic methods involving this compound:

MethodDescriptionReference
Palladium-Mediated SynthesisUtilizes palladium catalysts for efficient synthesis
Oxidative Phenolic CouplingEnhances yields from phenolic precursors

Pilot-Scale Production

A collaborative effort between Sanochemia and Vienna University of Technology resulted in a pilot-scale production process for (-)-galantamine using this compound as a starting material. This study demonstrated the feasibility of large-scale synthesis while maintaining high purity levels through optimized crystallization techniques .

In Silico Studies

Computational studies have identified narwedine as a promising candidate for polypharmacology, indicating its potential interactions with multiple biological targets. This opens avenues for developing multi-target drugs that could enhance therapeutic efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of (+)-Narwedine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

(+)-Narwedine shares structural and biosynthetic relationships with several Amaryllidaceae alkaloids. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Structural Features Pharmacological Activity Synthesis & Resolution Strategies Key Differences from this compound
This compound Pyrrolo[de]phenanthridine with C6 ketone Intermediate for galantamine; potentiates morphine analgesia Racemic synthesis + DKR via chiral seeding (76–75% yield) ; L-selectride reduction Lacks direct AChE inhibition or antioxidant activity
(−)-Galantamine C6 secondary alcohol, tertiary amine AChE inhibitor (IC₅₀ ~ 0.35 µM); antioxidant via enol group Derived from (−)-narwedine via stereoselective reduction; 12.4% overall yield in pilot scale Bioactive form; clinical use in AD
Lycorine Phenanthridine core with C1 hydroxyl Antiviral, anticancer (IC₅₀ ~ 1–10 µM); inhibits protein synthesis Biosynthesis via norbelladine coupling; no industrial resolution methods reported Broader therapeutic scope; unrelated to AChE pathways
Vittatine Pyrrolo[de]phenanthridine with C4a hydroxyl Potentiates morphine analgesia; lower toxicity than morphine analogs Limited synthetic data; isolated from natural sources Retains analgesic synergy but distinct hydroxyl position
Norgalanthamine Demethylated galantamine analog Weak AChE inhibition (IC₅₀ ~ 10 µM); proposed biosynthetic intermediate Enzymatic reduction of N-demethylnarwedine Lacks N-methyl group critical for AChE binding

Key Findings from Comparative Studies

Structural and Functional Relationships: this compound’s ketone group differentiates it from (−)-galantamine, which has a secondary alcohol at C4. This structural variance abolishes this compound’s AChE inhibitory activity but enables its role as a synthetic intermediate .

Synthetic Utility: Racemic narwedine is resolved via crystallization-induced dynamic kinetic resolution (CI-DKR), achieving >99% enantiomeric excess (ee) using (+)- or (−)-galantamine as seed crystals . This method is more efficient than enzymatic or chromatographic resolutions used for other alkaloids .

Biosynthetic Pathways :

  • This compound is proposed to interconvert with N-demethylnarwedine via redox enzymes, a reversible step absent in the biosynthesis of lycorine or pancratistatin .

Biological Activity

(+)-Narwedine, an alkaloid derived from the Amaryllidaceae family, has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a member of the lycorine-type alkaloids, characterized by a unique chemical structure that contributes to its biological activity. The synthesis of this compound has been achieved through various methods, including oxidative coupling reactions. For instance, a notable method involves the laccase-mediated oxidative radical coupling of specific precursors, yielding high overall conversion rates and purity levels .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that it demonstrated potent antiproliferative activity against human pancreatic cancer cells with an IC50 value lower than 30 nM . This suggests a promising role in cancer therapy, particularly for malignancies resistant to conventional treatments.

Antimicrobial Properties

This compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong antibacterial properties . This positions this compound as a potential candidate for developing new antimicrobial agents.

Antiparasitic Effects

The compound has demonstrated efficacy against various parasitic infections. Specifically, it has been reported to inhibit Plasmodium falciparum, the causative agent of malaria, with promising IC50 values . Such findings highlight its potential application in treating parasitic diseases.

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Research suggests that its antitumor effects may be mediated through apoptosis induction in cancer cells, potentially involving the modulation of key signaling pathways such as Notch signaling . Additionally, its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Study Cell Line IC50 (nM) Activity
Pancreatic Cancer<30Antitumor
Staphylococcus aureus<0.50Antimicrobial
Plasmodium falciparum3.66Antiparasitic

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for enantioselective synthesis of (+)-Narwedine, and how do they address stereochemical challenges?

this compound is synthesized via asymmetric methods, including Sharpless epoxidation or catalytic enantioselective cyclization. A key challenge is controlling the stereochemistry of the benzazepine ring. The 1994 method by Shieh and Carlson demonstrated resolution of racemic Narwedine using chiral seeding in ethanol-triethylamine, achieving 76% yield of enantiopure (-)-Narwedine . Researchers should validate purity via chiral HPLC or X-ray crystallography and compare optical rotation data to literature values .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and distinguishing it from its enantiomers?

Characterization requires:

  • NMR : Analyze coupling constants (e.g., J-values for benzazepine protons) to confirm stereochemistry .
  • Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers, with mobile phases optimized for polar solvents (e.g., hexane:isopropanol) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 285.34 for C₁₇H₁₉NO₃) and fragmentation patterns .

Q. How do in vitro assays for acetylcholinesterase (AChE) inhibition by this compound differ from in vivo models in Alzheimer’s research?

In vitro assays (e.g., Ellman’s method) measure IC₅₀ values (e.g., ~1–5 μM for this compound) using purified AChE . In vivo models (e.g., scopolamine-induced memory impairment in rodents) require dose optimization (0.1–5 mg/kg) and behavioral tests (Morris water maze). Note that bioavailability and blood-brain barrier penetration may reduce in vivo efficacy compared to in vitro results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data on this compound’s potency across different experimental models?

Discrepancies often arise from:

  • Enantiomeric purity : Contamination with (-)-Narwedine (less active) may skew results. Validate enantiopurity via methods in .
  • Assay conditions : Variations in AChE source (human vs. electric eel) or substrate concentration. Standardize protocols using guidelines from .
  • Statistical analysis : Apply multivariate regression to account for confounding variables (e.g., animal strain, dosing schedule) .

Q. What experimental strategies can isolate the neuroprotective effects of this compound from its AChE inhibition in neurodegenerative models?

  • Knockout models : Use AChE-deficient animals to assess non-cholinergic pathways (e.g., antioxidant activity) .
  • Transcriptomic profiling : RNA-seq or proteomics to identify downstream targets (e.g., BDNF, APP processing) independent of AChE .
  • Pharmacological inhibitors : Co-administer selective AChE inhibitors (e.g., donepezil) to block its primary mechanism and observe residual effects .

Q. How does the enantiomeric excess (ee) of this compound impact its binding kinetics to AChE, and what methods optimize ee during synthesis?

Higher ee (>98%) correlates with stronger AChE binding (Kd ~10⁻⁸ M). Optimize ee via:

  • Seeding techniques : Use enantiopure crystals as templates during recrystallization .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cyclizations. Monitor ee progress with real-time circular dichroism (CD) .

Q. Methodological Guidance for Reproducibility

  • Synthesis Reproducibility : Document solvent ratios (e.g., ethanol:triethylamine = 9:1) and cooling rates during crystallization .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SciFinder) and report confidence intervals for IC₅₀ values .
  • Ethical Reporting : Disclose enantiomeric purity and negative results in preclinical trials to avoid publication bias .

Properties

IUPAC Name

(1R,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7318-55-0
Record name Narwedine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NARWEDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3S1D0Z5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

8-Amino-6-thiopurine
(+)-Narwedine
8-Amino-6-thiopurine
(+)-Narwedine
8-Amino-6-thiopurine
(+)-Narwedine
8-Amino-6-thiopurine
(+)-Narwedine
8-Amino-6-thiopurine
(+)-Narwedine
8-Amino-6-thiopurine
(+)-Narwedine

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